molecular formula C8H4Cl2N2 B020963 6,7-Dichloroquinoxaline CAS No. 19853-64-6

6,7-Dichloroquinoxaline

Cat. No. B020963
CAS RN: 19853-64-6
M. Wt: 199.03 g/mol
InChI Key: YAVWRUWYXLAQRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 6,7-dichloroquinoxaline derivatives has been developed through several methods. A notable example is the synthesis of N-acyl-N′-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines derivatives through a two-step sequence without blocking reactive centers, characterized by IR, 1H NMR, 13C NMR, and X-ray crystallography (Fu et al., 2015). Another approach involves the electrochemical synthesis of quinoxalinediones, providing a novel method for creating these compounds with high purity and good yield (Dowlati et al., 2012).

Molecular Structure Analysis

The molecular structure of 6,7-dichloroquinoxaline derivatives is characterized using various techniques. The crystal structure of novel N-acyl-N′-dichloroacetyl derivatives was determined by X-ray crystallography, providing insight into their structural characteristics (Fu et al., 2015).

Chemical Reactions and Properties

6,7-Dichloroquinoxaline and its derivatives undergo a variety of chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate yields various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives (Obafemi & Pfleiderer, 2004).

Physical Properties Analysis

The physical properties of 6,7-dichloroquinoxaline derivatives, such as solubility and stability, are crucial for their potential application in various fields. The design and synthesis of novel compounds, like 7-heterocycle-6-trifluoromethyl derivatives, demonstrate improved physicochemical properties, including good solubility in aqueous solutions (Takano et al., 2006).

Chemical Properties Analysis

The chemical properties of 6,7-dichloroquinoxaline derivatives, including their reactivity and potential as antimicrobial and anticancer agents, have been extensively studied. For example, derivatives synthesized from 2-chloro-4,5-disubstituted benzoic acid showed promising activity against bacterial and cancer strains (Podila & Omprakash, 2020).

Scientific Research Applications

  • Antibacterial Activity : Compounds such as 6,7-bis[3-(4-substitutedphenyl)-4-oxo-thiazolidin-2-ylideneamino]quinoxaline-2,3 (1H,4H)-diones have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).

  • Fluorescent Whiteners : 6-acetamido-2-substituted quinoxaline derivatives have been used as fluorescent whiteners for polyester fibers, enhancing their brightness (Rangnekar & Tagdiwala, 1986).

  • Electroluminescent Copolymers : Deep-red electroluminescent donor-acceptor copolymers based on 6,7-dichloroquinoxaline have shown potential for efficient, low-cost, and environmentally friendly LED applications (Gao et al., 2017).

  • Anticancer Chemotherapy : Quinoxaline 1,4-di-N-oxides have been studied for their potential as hypoxia-selective agents in anticancer chemotherapy (Monge et al., 1995).

  • Anti-inflammatory Agents : Novel dichloroquinoxaline CXCR receptor antagonists have been found effective in inhibiting IL-8-induced neutrophil chemotaxis, suggesting their use as anti-inflammatory agents for neutrophil-mediated inflammatory diseases (2000).

  • Synthesis of Derivatives : A two-step sequence has been developed for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking reactive centers (Fu et al., 2015).

  • COVID-19 Treatment Potential : Chloroquine, a related compound, has been explored for its potential in treating COVID-19 patients based on previous antiviral research experiments (Touret & de Lamballerie, 2020).

  • DNA Topoisomerase IB Inhibitors : Indolizinoquinoxaline-5,12-dione derivatives have been investigated as novel DNA topoisomerase IB inhibitors, inhibiting human tumor cell growth and serving as a pharmacophore in anti-cancer drug design (Shen et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

6,7-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWRUWYXLAQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348649
Record name 6,7-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloroquinoxaline

CAS RN

19853-64-6
Record name 6,7-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
K Ogita, Y Yoneda - Journal of neurochemistry, 1990 - Wiley Online Library
Multiple binding sites on the N‐methyl‐D‐aspartate (NMDA) receptor complex were examined using rat brain synaptic membranes treated with Triton X‐100. Binding of [ 3 H](+)‐5‐…
Number of citations: 34 onlinelibrary.wiley.com
J Haykal, P Fernainy, W Itani, M Haddadin… - Radiotherapy and …, 2008 - Elsevier
BACKGROUND AND PURPOSE: Previously, we have reported that 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) is a radiosensitizer. Here, we investigate the …
Number of citations: 14 www.sciencedirect.com
Y Yoneda, K Ogita - Biochemical and biophysical research communications, 1989 - Elsevier
Among various quinoxaline derivatives examined, only 6,7-dichloroquinoxaline-2,3-dione (DCQX) competitively displaced the strychnine-insensitive binding of [ 3 H]glycine, without …
Number of citations: 39 www.sciencedirect.com
X Gao, Y Zhang, C Fang, X Cai, B Hu, G Tu - Organic Electronics, 2017 - Elsevier
Since the large steric hindrance caused by chlorine atoms not only suppresses the aggregation but also results in large stokes shift and low self-absorption, a series of donor-acceptor …
Number of citations: 15 www.sciencedirect.com
S Harakeh, M Diab-Assef, M El-Sabban, M Haddadin… - 2004 - Elsevier
Human T-cell lymphotrophic virus type-1 (HTLV-1) is a retrovirus which causes adult T-cell leukemia (ATL), an aggressive malignancy of activated T-cells. So far, there is no proven …
Number of citations: 27 www.sciencedirect.com
J Haykal, F Geara, MJ Haddadin, CA Smith… - Radiation …, 2009 - Springer
Background DCQ (2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide), a synthetic quinoxaline 1,4-dioxide, enhances the cytotoxic effect of ionizing radiation (IR) in vivo and in …
Number of citations: 11 link.springer.com
W Itani, F Geara, J Haykal, M Haddadin… - Radiation …, 2007 - Springer
Background The sensitizing effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) and ionizing radiation (IR) were determined in four colon cancer cells and in …
Number of citations: 15 link.springer.com
AS Attia, AAA Aziz, KA Alfallous, MF El-Shahat - Polyhedron, 2012 - Elsevier
A complex of the general formula Mo 2 (bpy) 2 (DCQX)(CO) 3 , (where DCQX and bpy are 6,7-dichloroquinoxaline-2,3-dione and 2,2′-bipyridine), was synthesized in two steps starting …
Number of citations: 7 www.sciencedirect.com
ND Sonawane, DW Rangnekar - Journal of heterocyclic …, 2002 - Wiley Online Library
A new efficient synthesis of 2‐styryl‐6,7‐dichlorothiazolo[4,5‐b]quinoxaline based fluorescent dyes was achieved by the condensation of 2‐methyl‐6,7‐dichlorothiazolo[4,5‐b]…
Number of citations: 83 onlinelibrary.wiley.com
AJT Sougiannis - 2015 - search.proquest.com
Recent developments in the field of cancer genomics have shown transcription factor HIF-1α as a major player in the survival and proliferation of colorectal tumors. Hypoxia targeted …
Number of citations: 3 search.proquest.com

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